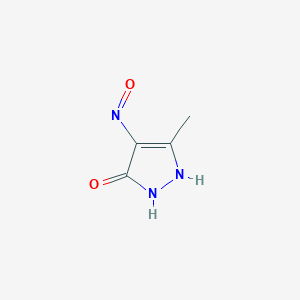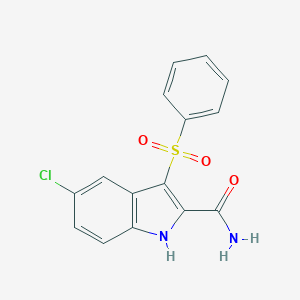
7-Methylquinoline-8-sulfonyl chloride
Übersicht
Beschreibung
7-Methylquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 241.7 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 7-Methylquinoline-8-sulfonyl chloride consists of a quinoline ring with a sulfonyl chloride group attached at the 8th position and a methyl group attached at the 7th position .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Copper(I)-Catalyzed Sulfonylation : A study by Qiao et al. (2015) describes a copper(I)-mediated sulfonylation process for 8-aminoquinoline amides with sulfonyl chlorides. This protocol features excellent substrate tolerance and proceeds in the air, suggesting applications in synthesizing sulfonylated compounds (Qiao et al., 2015).
C-H Sulfonylation via Copper Catalysis : Liang et al. (2015) report on a copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This reaction tolerates a broad spectrum of functional groups and occurs exclusively at the C5-H position of quinoline rings (Liang et al., 2015).
Metal-Free Oxidative C-H Sulfonylation : Wang et al. (2017) developed a site-selective oxidative C-H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides. This approach is facilitated by a hypervalent iodine reagent, providing a novel methodology for synthesizing sulfone compounds (Wang et al., 2017).
Material Science and Photoluminescence
- Photoluminescence Studies in Mesoporous Silica : Badiei et al. (2011) attached 8-hydroxyquinoline to mesoporous silica and studied the environmental effects on the emission spectra of grafted 8-hydroxyquinoline and its complexes. This research provides insights into the applications of 7-methylquinoline-8-sulfonyl chloride in material science and photoluminescence studies (Badiei et al., 2011).
Crystallography and Structural Analysis
- X-Ray Analysis of Tricyclic Skeletons : Fischli et al. (1974) conducted a study on the 1,6-addition of sulfonyl chloride isocyanate to certain compounds, producing new tricyclic skeletons. The structures of these aza-tricyclic species were elucidated by X-ray analysis, demonstrating the application of 7-methylquinoline-8-sulfonyl chloride in crystallography (Fischli et al., 1974).
Coordination Chemistry
Synthesis of Organorhodium(III) Complexes : Nonoyama (1974) synthesized complexes of 8-methylquinoline with rhodium(III) chloride hydrate, suggesting the potential use of 7-methylquinoline-8-sulfonyl chloride in the synthesis of metal-organic complexes (Nonoyama, 1974).
Coordination Compounds with Zinc : Macías et al. (2003) explored the synthesis of coordination compounds with zinc using sulfonamides derived from 8-aminoquinoline, demonstrating the application of 7-methylquinoline-8-sulfonyl chloride in the field of coordination chemistry (Macías et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-methylquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAMDKVGHVQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287324 | |
| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinoline-8-sulfonyl chloride | |
CAS RN |
17999-75-6 | |
| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17999-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-8-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















